1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole
Overview
Description
1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole (BCET) is a heterocyclic organic compound with a wide variety of applications in the fields of organic chemistry, materials science and biochemistry. BCET has found use in the synthesis of a variety of organic compounds, as a reagent in the synthesis of polymers and as a catalyst in organic reactions. BCET has also been used as a biochemical probe to study the structure and function of proteins and nucleic acids. In addition, BCET has been investigated for its potential applications in the development of therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to “1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole” have been synthesized and tested for their antimicrobial activity against various bacteria and fungi . For instance, these compounds exhibited good-to-excellent antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans and Aspergillus niger) .
Antiviral Activity
1,2,3-Triazoles and its derivatives, which include “1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole”, have been studied for their potential antiviral properties .
Antioxidant Activity
These compounds have also been associated with antioxidant activity, which can be beneficial in various medical and industrial applications .
Anti-diabetic Activity
Research has indicated the potential of 1,2,3-triazoles and its derivatives in the treatment of diabetes .
Anticancer Activity
1,2,3-Triazoles and its derivatives have been associated with anticancer activity, making them a subject of interest in the development of new cancer therapies .
Antitubercular Activity
Some studies have also explored the antitubercular activity of 1,2,3-triazoles and its derivatives .
properties
IUPAC Name |
1-benzyl-4-(chloromethyl)-5-ethyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYFISXQRCACHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1CC2=CC=CC=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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